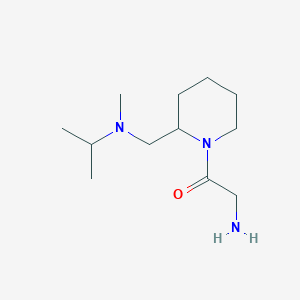
2-Amino-1-(2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-(2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-1-(2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone, a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a ketone functional group, which contribute to its diverse interactions with biological targets. The following sections will explore its synthesis, biological activities, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H27N3O, with a molecular weight of 241.37 g/mol. The compound's structure is characterized by the presence of a piperidine ring and an isopropyl(methyl)amino group, which enhance its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H27N3O |
| Molecular Weight | 241.37 g/mol |
| CAS Number | 87055-45-6 |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of piperidine derivatives with isopropyl(methyl)amine in the presence of suitable catalysts. The optimization of these synthetic routes aims to enhance yield and purity while minimizing environmental impact.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Its ability to interact with various biological targets suggests potential therapeutic applications in treating infectious diseases. Notably, studies have shown that derivatives of this compound can inhibit key enzymes involved in pathogen survival and replication.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows promising activity against a range of bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that indicate effective antibacterial action .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against viruses such as influenza and HIV. Preliminary results suggest that it may inhibit viral replication by interfering with key viral proteins.
The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes within pathogens. This binding modulates their activity, leading to reduced viability or replication of the microorganisms .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that formulations containing this compound exhibited enhanced antimicrobial activity compared to standard antibiotics. The results indicated a synergistic effect when combined with other antimicrobial agents .
- Antiviral Applications : In a controlled laboratory setting, the compound was found to significantly reduce viral loads in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections .
- In Silico Studies : Computational modeling has provided insights into the binding affinities of this compound for various biological targets, supporting its role as a lead candidate for further drug development .
Properties
IUPAC Name |
2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14(3)9-11-6-4-5-7-15(11)12(16)8-13/h10-11H,4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFKVPFHGAPQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCCN1C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














